2-(5-Phenyl-1,2-oxazol-3-yl)acetic acid
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Overview
Description
2-(5-Phenyl-1,2-oxazol-3-yl)acetic acid is a heterocyclic compound featuring an oxazole ring with a phenyl group at the 5-position and an acetic acid moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenyl-1,2-oxazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method is the Erlenmeyer-Plochl reaction, which involves the condensation of an aldehyde with hippuric acid in the presence of acetic anhydride and an acetate catalyst . Another method involves the reaction of substituted benzoic acids with hydrazinolysis, amidation, and cyclization steps to form the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that similar processes could be adapted for large-scale production, with optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Phenyl-1,2-oxazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl group or the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetic acid or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents to the phenyl group or the oxazole ring.
Scientific Research Applications
2-(5-Phenyl-1,2-oxazol-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-Phenyl-1,2-oxazol-3-yl)acetic acid and its derivatives involves interactions with molecular targets such as enzymes and receptors. The oxazole ring can interact with biological macromolecules, influencing pathways related to inflammation, cell proliferation, and microbial growth . Specific pathways and targets depend on the functional groups present on the compound and its derivatives.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(5-Phenyl-1,2-oxazol-3-yl)acetic acid include:
Aleglitazar: An antidiabetic oxazole derivative.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(5-phenyl-1,2-oxazol-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-11(14)7-9-6-10(15-12-9)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDCMDNXXSWGCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3919-88-8 |
Source
|
Record name | 2-(5-phenyl-1,2-oxazol-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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